2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl benzoate
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Overview
Description
2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl benzoate is a complex organic compound with a unique structure that includes a morpholine ring, a benzoate ester, and a tricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl benzoate typically involves multiple steps
Preparation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as substituted benzene derivatives and nitrogen-containing reagents.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the tricyclic core is replaced by a morpholine moiety.
Formation of the Benzoate Ester: The final step involves esterification, where the tricyclic core with the morpholine ring is reacted with benzoic acid or its derivatives under acidic or basic conditions to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the tricyclic core or the morpholine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}acetic acid
- 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine
Uniqueness
The uniqueness of 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl benzoate lies in its specific combination of a morpholine ring, a tricyclic core, and a benzoate ester. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.
Biological Activity
2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl benzoate is a complex organic compound notable for its unique structural characteristics and potential biological applications. This compound is part of a broader class of isoquinolones and derivatives known for their pharmacological properties.
Structural Characteristics
The molecular structure of this compound includes:
- Morpholine ring : A six-membered ring containing one nitrogen atom and five carbon atoms.
- Tricyclic core : A fused three-ring structure that enhances its biological activity.
- Functional groups : Multiple functional groups such as dioxo and benzoate ester that contribute to its reactivity.
Synthesis
The synthesis typically involves multi-step organic synthesis techniques, including:
- Formation of the tricyclic core : Through cyclization reactions involving substituted benzene derivatives.
- Introduction of the morpholine ring : Via nucleophilic substitution reactions.
- Esterification : Combining the tricyclic core with benzoic acid or derivatives to form the benzoate ester.
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
Potential Biological Effects
Preliminary studies suggest several potential biological activities:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
- Anticancer Properties : The structural features may allow it to interact with cancer cell pathways, potentially inhibiting tumor growth.
- Anti-inflammatory Effects : The compound may influence inflammatory pathways through modulation of cytokine production.
Case Studies and Experimental Data
Research on similar compounds indicates promising biological activities:
Applications in Medicinal Chemistry
Given its unique structure and potential biological activity, this compound can be explored for various applications:
- Drug Development : Targeting specific enzymes or receptors involved in diseases.
- Material Science : Used in synthesizing advanced materials with specific properties such as conductivity or fluorescence.
Properties
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c28-23-19-8-4-7-18-21(26-11-14-31-15-12-26)10-9-20(22(18)19)24(29)27(23)13-16-32-25(30)17-5-2-1-3-6-17/h1-10H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNFHDTWSSCOAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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